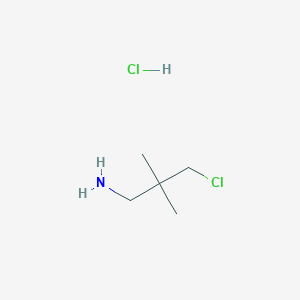

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRVURXEKPLDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-46-6 | |

| Record name | 3-chloro-2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

A Note on Chemical Identity: This guide provides a comprehensive spectral analysis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS No: 5407-04-5). It is important to note that while the initial inquiry specified "3-Chloro-2,2-dimethylpropan-1-amine hydrochloride," publicly available spectral data for that specific isomer is scarce. In contrast, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a widely used and well-documented pharmaceutical intermediate.[1][2] Given its relevance in drug development, this guide focuses on this latter compound, assuming it to be the molecule of interest for researchers and developers.

Introduction

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a bifunctional organic molecule featuring a tertiary amine and a primary alkyl chloride. This structure makes it a valuable building block in the synthesis of numerous pharmaceutical compounds, including antipsychotics like Chlorpromazine and Chlorprothixene.[1] As with any active pharmaceutical ingredient (API) or intermediate, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive, non-destructive toolkit for this purpose, offering a detailed fingerprint of the molecule's atomic and functional group composition.

This guide offers a multi-faceted examination of the compound through the primary spectroscopic techniques used in modern chemical analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the data, explaining the causal relationships between the molecular structure and the resulting spectra, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The fundamental basis of spectral interpretation lies in understanding the molecule's structure. The hydrochloride salt form means the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counter-ion. This protonation significantly influences the electronic environment of nearby atoms, a key factor in NMR spectroscopy.

DOT script for Molecular Structure

Figure 1: 2D structure of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

In the ¹H NMR spectrum, the protonated amine group causes significant deshielding (a downfield shift) of adjacent protons. The electron-withdrawing effect of the chlorine atom similarly affects protons on the propyl chain. The spectrum is typically run in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

Table 1: ¹H NMR Spectral Data Summary (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | Triplet (t) | 2H | C H₂-Cl | Adjacent to the highly electronegative chlorine atom, causing a strong downfield shift. |

| ~3.28 | Triplet (t) | 2H | C H₂-N⁺H | Adjacent to the positively charged nitrogen atom, resulting in significant deshielding. |

| ~2.95 | Singlet (s) | 6H | N⁺-(C H₃)₂ | The two methyl groups are chemically equivalent and attached to the deshielding nitrogen atom. |

| ~2.25 | Quintet (p) | 2H | -CH₂-C H₂-CH₂- | Positioned between two electron-withdrawing groups (Cl and N⁺H), but less deshielded than its neighbors. |

Expertise & Causality: The choice of a deuterated solvent like D₂O is critical. The acidic proton on the nitrogen (N⁺-H) is exchangeable and will often exchange with the deuterium in D₂O, causing its signal to disappear or broaden significantly. The splitting patterns (multiplicity) are governed by the n+1 rule. For instance, the protons on C3 are split into a triplet by the two adjacent protons on C2. The quintet for the C2 protons arises from being coupled to two protons on C1 and two protons on C3 (n=4, so n+1=5).

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~56.5 | C H₂-N⁺H | Carbon directly attached to the protonated nitrogen is significantly deshielded. |

| ~42.5 | N⁺-(C H₃)₂ | The two equivalent methyl carbons attached to the nitrogen. |

| ~39.8 | C H₂-Cl | Carbon bonded to the electronegative chlorine atom is shifted downfield. |

| ~24.0 | -CH₂-C H₂-CH₂- | The central methylene carbon, least affected by the heteroatoms. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing.

-

Spectrometer Setup: Place the NMR tube in the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire the ¹³C spectrum, which will require a greater number of scans for adequate signal-to-noise.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation tables.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to N-H, C-H, C-N, and C-Cl bonds.

Table 3: FTIR Spectral Data Summary (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2850 | Strong | C-H Stretch (Alkyl) | Characteristic stretching vibrations of the sp³ C-H bonds in the propyl and methyl groups. |

| ~2700-2400 | Broad | N⁺-H Stretch | The stretching vibration of the N-H bond in the secondary ammonium salt is typically broad and appears at lower frequencies due to H-bonding. |

| ~1470 | Medium | C-H Bend (Methylene/Methyl) | Scissoring and asymmetrical bending vibrations of the CH₂ and CH₃ groups. |

| ~1250-1000 | Medium | C-N Stretch | Characteristic stretching vibration for the C-N bond in an amine. |

| ~800-600 | Medium | C-Cl Stretch | The C-Cl bond stretch appears in the fingerprint region of the spectrum. |

Trustworthiness: The broad N⁺-H stretch is a highly reliable diagnostic peak for an amine salt. Its absence would strongly suggest the sample is the free-base form, not the hydrochloride. This feature serves as an internal validation of the salt's presence.

DOT script for FTIR Protocol Workflow

Figure 2: Standard workflow for FTIR analysis using the KBr pellet method.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Preparation: Gently grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric water and CO₂.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument automatically ratios the sample scan against the background to produce the final absorbance spectrum.

-

Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. Since the hydrochloride salt is non-volatile, the analysis is performed on the free-base form, 3-Chloro-N,N-dimethylpropan-1-amine, typically using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

The molecular weight of the free base (C₅H₁₂ClN) is 121.61 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ and various fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Structure | Fragment Lost | Rationale |

| 121/123 | [CH₂(Cl)CH₂CH₂N(CH₃)₂]⁺ | - | Molecular ion peak. The M+2 peak at m/z 123 will have ~1/3 the intensity of the m/z 121 peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope pattern. |

| 86 | [CH₂CH₂N(CH₃)₂]⁺ | •Cl | Loss of a chlorine radical. |

| 58 | [CH₂=N(CH₃)₂]⁺ | •CH₂CH₂Cl | Base Peak. Alpha-cleavage, a characteristic fragmentation for amines, resulting in a stable, resonance-stabilized iminium cation. This is often the most abundant ion.[4] |

| 42 | [CH₂=NCH₃]⁺ or [C₃H₆]⁺ | Multiple pathways | Further fragmentation. |

Expertise & Causality: The most predictable and dominant fragmentation pathway in aliphatic amines is alpha-cleavage.[4] This involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process is highly favored because it results in the formation of a resonance-stabilized iminium cation, [CH₂=N(CH₃)₂]⁺, which is thermodynamically very stable. This stability is why the peak at m/z 58 is predicted to be the base peak (the most intense peak) in the spectrum.

DOT script for MS Fragmentation Pathway

Figure 3: Proposed major fragmentation pathway for 3-Chloro-N,N-dimethylpropan-1-amine.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare the free base by dissolving the hydrochloride salt in water and neutralizing with a base (e.g., NaOH). Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Carefully dry the organic layer and dilute to an appropriate concentration (~1 mg/mL).

-

GC Method:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: Scan from m/z 40 to 300.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a peak for the analyte. The mass spectrum corresponding to this peak can then be analyzed for its molecular ion and fragmentation pattern.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a comprehensive and unequivocal structural confirmation of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle: NMR maps the C-H framework, FTIR identifies key functional groups and confirms the presence of the amine salt, and MS verifies the molecular weight and reveals characteristic fragmentation patterns. For researchers in drug development, the application of these orthogonal techniques, guided by robust experimental protocols, ensures the identity, purity, and quality of this critical pharmaceutical intermediate.

References

-

Drawell, Sample Preparation for FTIR Analysis, Drawell Scientific. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride, NINGBO INNO PHARMCHEM. Available at: [Link]

-

Oakwood Chemical, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, Oakwood Chemical. Available at: [Link]

-

Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts. Available at: [Link]

-

eGyanKosh, MASS SPECTROMETRY: FRAGMENTATION PATTERNS, eGyanKosh. Available at: [Link]

Sources

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride NMR spectrum analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS No: 5407-04-5), a key intermediate in pharmaceutical and biochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of ¹H and ¹³C NMR as they apply to this specific molecule, provide detailed predictions of spectral features, outline a robust experimental protocol, and discuss the nuances of interpreting the resulting data. The guide emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep, actionable understanding for the practicing scientist.

Introduction: The Structural Significance of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a bifunctional organic compound featuring a neopentyl backbone substituted with a primary amine and a primary chloride. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile reagent in synthetic chemistry. The precise arrangement of its quaternary carbon, gem-dimethyl groups, and terminal functional groups presents a distinct and informative case for NMR analysis.

NMR spectroscopy serves as the gold standard for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 3-chloro-2,2-dimethylpropan-1-amine hydrochloride, NMR is indispensable for verifying its identity, assessing purity, and ensuring the correct isomeric form has been synthesized.

Molecular Structure:

Molecular Formula: C₅H₁₃Cl₂N[3][4] Molecular Weight: 158.07 g/mol [3][4]

Foundational Principles of NMR Spectroscopy

A thorough interpretation of the NMR spectrum requires an understanding of several key parameters. These principles dictate why the spectrum appears as it does.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a nucleus. Electrons circulating in orbitals generate a small magnetic field that opposes the main spectrometer field, "shielding" the nucleus.

-

Shielding and Deshielding: High electron density around a nucleus leads to strong shielding, causing its signal to appear at a lower frequency (upfield, lower ppm value). Conversely, electronegative atoms (like chlorine and protonated nitrogen) withdraw electron density, deshielding adjacent nuclei and shifting their signals to a higher frequency (downfield, higher ppm value).[5]

-

The δ Scale: Chemical shifts are reported in parts per million (ppm) on the delta (δ) scale, which normalizes the values, making them independent of the spectrometer's magnetic field strength. The reference standard is typically Tetramethylsilane (TMS), assigned a chemical shift of 0 ppm.[5][6]

Spin-Spin Coupling (J-coupling)

Nuclei with magnetic moments can influence the local magnetic field of their neighbors through the bonding electrons. This interaction, known as spin-spin coupling, causes the splitting of NMR signals. The multiplicity (number of peaks in a split signal) is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons. For example, a proton with two equivalent neighbors will appear as a triplet (2+1=3).

Integration

The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule.

The Effect of the Hydrochloride Salt Form

The protonation of the amine group to form an ammonium salt (-NH₃⁺) has significant consequences for the NMR spectrum:

-

¹H NMR: The protons on the nitrogen (-NH₃⁺) become visible and are typically broad. Protons on the carbon adjacent to the nitrogen (the α-carbon) are strongly deshielded and shifted significantly downfield due to the positive charge.[7]

-

¹³C NMR: The α-carbon is also deshielded, shifting its signal downfield compared to the corresponding free amine.[7][8]

-

Solvent Effects: The N-H protons are acidic and can exchange with deuterium atoms in deuterated protic solvents like D₂O or CD₃OD. This exchange can cause the -NH₃⁺ signal to broaden or disappear entirely. Using an aprotic solvent like DMSO-d₆ is often preferred to observe these exchangeable protons.[7]

Predicted NMR Spectral Analysis

Based on the molecular structure and the principles outlined above, we can predict the ¹H and ¹³C NMR spectra for 3-chloro-2,2-dimethylpropan-1-amine hydrochloride.

Structure with Proton and Carbon Labeling:

Predicted ¹H NMR Spectrum

| Label | Chemical Environment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-a | Protons on Nitrogen (-NH₃ ⁺) | 3H | ~8.0 - 9.0 (in DMSO-d₆) | Broad singlet | Protons attached to a positively charged nitrogen are highly deshielded. Broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.[9][10] |

| H-b | Methylene protons alpha to N (-CH₂ -NH₃⁺) | 2H | ~3.1 - 3.4 | Singlet | Deshielded by the adjacent positively charged nitrogen. No adjacent protons to couple with (neighboring carbon is quaternary). |

| H-c | Methylene protons alpha to Cl (Cl-CH₂ -) | 2H | ~3.6 - 3.9 | Singlet | Strongly deshielded by the highly electronegative chlorine atom. No adjacent protons to couple with. |

| H-d | Methyl protons (-C(CH₃ )₂) | 6H | ~1.1 - 1.3 | Singlet | These protons are on a standard alkyl group, appearing in the typical upfield region. They are equivalent and have no adjacent protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum (Proton-Decoupled)

| Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-b | Carbon alpha to N (C H₂-NH₃⁺) | ~45 - 50 | The C-N bond shifts this carbon downfield. The positive charge on the nitrogen further enhances this effect. |

| C-c | Carbon alpha to Cl (Cl-C H₂) | ~50 - 55 | The electronegative chlorine atom strongly deshields this carbon, resulting in a significant downfield shift. |

| Quaternary C | Quaternary Carbon (-C (CH₃)₂) | ~35 - 40 | Quaternary carbons typically have weak signals and appear in this region of the alkyl spectrum. |

| C-d | Methyl Carbons (-C(C H₃)₂) | ~20 - 25 | Standard chemical shift for methyl groups attached to a quaternary carbon. |

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data requires careful attention to sample preparation and instrument setup.

Visualization of the Experimental Workflow

The following diagram illustrates the standard workflow for preparing an NMR sample for analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Sample Preparation Protocol

Objective: To prepare a solution of 3-chloro-2,2-dimethylpropan-1-amine hydrochloride suitable for ¹H and ¹³C NMR analysis.

Materials:

-

3-chloro-2,2-dimethylpropan-1-amine hydrochloride

-

Deuterated solvent (DMSO-d₆ is recommended for observing N-H protons)

-

5 mm NMR tubes

-

Analytical balance

-

Vortex mixer or sonicator

-

Pasteur pipette

Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended as its polarity will dissolve the salt and its aprotic nature will slow the exchange of the -NH₃⁺ protons, allowing for their observation. D₂O is an alternative but will result in the exchange of the N-H protons with deuterium, causing the signal to disappear.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Securely cap the vial and vortex thoroughly. If the sample does not fully dissolve, sonicate the vial for 1-2 minutes. A clear, homogeneous solution is required.

-

Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

-

Final Check: Cap the NMR tube and wipe the outside clean. Inspect the sample visually for any solid particulates before inserting it into the spectrometer.

Data Interpretation: A Self-Validating System

The predicted spectrum serves as a hypothesis. The actual acquired spectrum validates this hypothesis through a logical, self-consistent assignment process.

Logical Assignment Workflow

The following diagram illustrates the decision-making process for assigning peaks in the ¹H NMR spectrum.

Caption: Logical workflow for assigning signals in a ¹H NMR spectrum.

When analyzing the spectrum of 3-chloro-2,2-dimethylpropan-1-amine hydrochloride, the key confirmatory features are:

-

Four distinct signals in the ¹H spectrum.

-

An integration ratio of 3:2:2:6 .

-

The absence of any complex splitting patterns (all singlets), which is a unique feature stemming from the quaternary carbon that isolates all proton environments from each other.

-

Two downfield singlets corresponding to the two different CH₂ groups, and one highly upfield singlet for the six equivalent methyl protons.

-

One broad singlet in the far downfield region (if using DMSO-d₆) for the NH₃⁺ protons.

This unique combination of features provides a powerful and unambiguous fingerprint for the confirmation of the molecular structure.

References

-

University of California, Davis. (n.d.). Typical Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

-

SDS Manager. (2023). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]

-

Figshare. (n.d.). Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Retrieved from [Link]

Sources

- 1. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. reddit.com [reddit.com]

Navigating the Solubility Landscape of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in organic solvents. In the absence of extensive published quantitative data, this guide furnishes a framework for predicting solubility based on solvent properties, details robust experimental protocols for precise solubility determination, and presents the underlying chemical logic to empower informed decision-making in experimental design and process development.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility is widespread, but its successful application in synthetic and formulation workflows is critically dependent on a thorough understanding of its solubility profile. Solubility dictates reaction kinetics, influences purification strategies such as crystallization, and is a cornerstone of viable formulation development.

As an amine hydrochloride salt, the compound's solubility behavior is dichotomous. The presence of the ionic hydrochloride group imparts a significant degree of polarity, which governs its interaction with various solvent systems.[1][2] This guide will dissect the structural features of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride to provide a predictive framework for its solubility and equip the researcher with the tools to empirically validate these predictions.

Physicochemical Properties of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃Cl₂N | [3][4] |

| Molecular Weight | 158.07 g/mol | [3][4] |

| Melting Point | 187-190 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Water Solubility | Soluble | [3] |

The high melting point is indicative of the strong ionic forces within the crystal lattice of the salt. The established solubility in water highlights the polar nature of the molecule.[3]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. For 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, its solubility in an organic solvent is a function of the solvent's ability to overcome the lattice energy of the solid salt and solvate the resulting ions.

The Influence of the Hydrochloride Salt

The protonation of the tertiary amine group to form the hydrochloride salt introduces a positive charge on the nitrogen atom and a corresponding chloride counter-ion. This ionic character significantly increases the polarity of the molecule compared to its free amine form.[1] Consequently, the salt exhibits enhanced solubility in polar solvents capable of stabilizing these charges.

Solvent Polarity and Hydrogen Bonding

The primary determinants of a solvent's ability to dissolve 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride are its polarity and its capacity for hydrogen bonding.

-

Polar Protic Solvents: Solvents like methanol and ethanol are excellent candidates for dissolving this salt. Their high polarity can effectively solvate the charged species, and the hydroxyl group can act as a hydrogen bond donor to the chloride ion and a hydrogen bond acceptor from the N-H group of the protonated amine.

-

Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate have a significant dipole moment but lack a hydrogen bond-donating group. While they can solvate the cation through dipole-ion interactions, their ability to solvate the chloride ion is diminished, generally leading to lower solubility compared to protic solvents.

-

Nonpolar Solvents: Solvents like dichloromethane and hexane are poor solvents for ionic compounds. They lack the polarity to effectively solvate the ions and cannot participate in hydrogen bonding, resulting in very low to negligible solubility.

The interplay of these factors is illustrated in the following diagram:

Sources

Physical and chemical properties of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

An In-Depth Technical Guide to 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Properties, Synthesis, and Applications

A Note to the Reader: Initial research for the requested topic, "3-Chloro-2,2-dimethylpropan-1-amine hydrochloride," revealed a significant lack of publicly available scientific data for this specific compound. However, a closely related and structurally similar compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) , is extensively documented and widely used in research and development. This guide provides a comprehensive overview of this latter compound, which is of significant interest to researchers, scientists, and drug development professionals.

Introduction

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agricultural chemicals.[1][2] Its structure, featuring both a reactive alkyl chloride and a tertiary amine, allows for a diverse range of chemical transformations, making it an indispensable intermediate in organic synthesis. This guide will delve into the essential physical and chemical properties of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, explore its primary synthetic routes, and discuss its significant applications, particularly within the pharmaceutical industry.

Physicochemical Properties

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is typically a white to off-white crystalline solid.[3] It is known for its high solubility in water.[1] The presence of the hydrochloride salt enhances its stability and ease of handling compared to its free base form.

Key Physical Data

A summary of the key physical and chemical properties of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 5407-04-5 | , |

| Molecular Formula | C₅H₁₃Cl₂N | , |

| Molecular Weight | 158.07 g/mol | , |

| Appearance | White to off-white solid | |

| Melting Point | 187-190 °C (lit.) | |

| Boiling Point | 130.7 °C at 760 mmHg | |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, keep dry and cool. | , |

Chemical Structure and Reactivity

The chemical structure of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is fundamental to its utility in organic synthesis. The molecule possesses a primary alkyl chloride, which is susceptible to nucleophilic substitution, and a tertiary amine that is protonated in the hydrochloride salt form.

Caption: Chemical structure of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

The primary alkyl chloride allows for facile reaction with a variety of nucleophiles, enabling the introduction of the dimethylaminopropyl moiety into other molecules. The tertiary amine can be deprotonated to its free base form, which can then act as a base or a nucleophile itself.

Synthesis and Manufacturing

The synthesis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is well-established and can be achieved through several routes. A common laboratory and industrial method involves the chlorination of 3-dimethylamino-1-propanol.

Synthesis from 3-dimethylamino-1-propanol

This synthetic pathway involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chloride.

Caption: Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with 3-dimethylamino-1-propanol and an appropriate solvent, such as dichloromethane.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is cooled, and the excess solvent and volatile byproducts are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Applications in Drug Development

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its ability to introduce the dimethylaminopropyl side chain is crucial for the biological activity of many drugs, particularly in the areas of antidepressants and antipsychotics.

Examples of APIs synthesized using this intermediate include:

-

Chlorpromazine: An antipsychotic medication.

-

Amitriptyline: A tricyclic antidepressant.

-

Imipramine: A tricyclic antidepressant.

The synthesis of these molecules typically involves the nucleophilic substitution of the chloride by a suitable amine or other nucleophile present on the core structure of the drug molecule.

Analytical Characterization

The identity and purity of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride are typically confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the compound. The spectrum is expected to be consistent with the molecular structure, showing characteristic peaks for the different proton environments.[3]

Typical ¹H NMR Data Interpretation:

-

Singlet for N-methyl protons: A sharp singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom.

-

Multiplets for propyl chain protons: A series of multiplets corresponding to the protons on the three-carbon chain, with their chemical shifts and splitting patterns determined by their proximity to the nitrogen and chlorine atoms.

Purity Analysis

The purity of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is often determined by NMR, with typical purities for commercially available research-grade material being ≥97%.[3]

Safety and Handling

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and cool place.[3][4]

Conclusion

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the synthesis of a wide range of important molecules, particularly in the pharmaceutical industry. A thorough understanding of its characteristics, synthesis, and safe handling is essential for any researcher or scientist working with this compound.

References

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride . Chemsrc. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride (CAS Number: 133306-37-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS Number: 133306-37-3), a niche chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures, relevant patents, and established chemical principles to offer a robust profile. The guide covers projected physicochemical properties, a plausible synthetic route derived from historical patents, predicted spectral characteristics, and essential safety and handling protocols. All information is presented to support the work of researchers and professionals in drug development and chemical synthesis, with a strong emphasis on scientific integrity and practical application.

Introduction and Molecular Structure

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a primary amine salt featuring a neopentyl backbone. The steric hindrance provided by the gem-dimethyl group on the carbon adjacent to the primary amine is a key structural feature that influences its reactivity and potential applications. The presence of a primary chloroalkane at the opposing end of the molecule introduces a reactive site for nucleophilic substitution. This bifunctional nature makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While this compound is not widely documented in commercial or academic literature, its structural motifs are of interest. The neopentyl group can impart unique solubility and metabolic stability profiles to derivative compounds.

Below is a diagram illustrating the molecular structure of the 3-Chloro-2,2-dimethylpropan-1-amine cation.

Caption: Structure of the 3-Chloro-2,2-dimethylpropan-1-amine cation.

Physicochemical Properties (Projected)

| Property | Projected Value | Rationale and References |

| Molecular Formula | C₅H₁₃Cl₂N | Based on the structure of the amine hydrochloride. |

| Molecular Weight | 158.07 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for amine hydrochloride salts. |

| Melting Point | >150 °C (with decomposition) | Primary amine hydrochlorides are salts with high melting points. The related 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride has a melting point of 187-190 °C. |

| Boiling Point | Not applicable (decomposes) | Salts do not have a defined boiling point at atmospheric pressure. |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. |

| pKa (of the conjugate acid) | ~10.0 | Similar to the pKa of neopentylamine (~10.15), with a slight decrease expected due to the electron-withdrawing effect of the chlorine atom.[1] |

Proposed Synthesis and Mechanism

A plausible synthetic route for 3-Chloro-2,2-dimethylpropan-1-amine can be adapted from a historical patent describing the production of "1-chloro-2,2-dimethyl-3-amino propane"[2]. The process involves the catalytic hydrogenation of a nitrile precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis of the Free Amine

The synthesis of the free amine, 3-Chloro-2,2-dimethylpropan-1-amine, can be achieved through the reduction of 3-chloro-2,2-dimethylpropanenitrile.

Reaction:

(CH₃)₂C(CH₂Cl)CN + 2 H₂ → (CH₃)₂C(CH₂Cl)CH₂NH₂

Causality of Experimental Choices:

-

Starting Material: 3-chloro-2,2-dimethylpropanenitrile serves as a logical precursor, as the nitrile group can be selectively reduced to a primary amine without affecting the chloro-substituent under appropriate conditions.

-

Catalyst: A nickel-based catalyst, such as Raney Nickel, is specified in the reference patent and is a common and effective catalyst for nitrile hydrogenation[2].

-

Solvent: An inert solvent like diethyl ether or another alcohol is used to dissolve the reactants and facilitate the reaction at the catalyst surface[2].

-

High Pressure and Temperature: The hydrogenation of nitriles typically requires elevated temperatures (80-200 °C) and high pressures of hydrogen gas (1000-5000 psi) to achieve a reasonable reaction rate and yield[2].

Experimental Protocol: Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine

Warning: This procedure involves high-pressure hydrogenation and should only be performed by trained personnel in a specialized high-pressure laboratory.

-

Reactor Preparation: A high-pressure autoclave is charged with 3-chloro-2,2-dimethylpropanenitrile and a suitable solvent (e.g., anhydrous ethanol).

-

Catalyst Addition: A catalytic amount of Raney Nickel (as a slurry in the solvent) is carefully added to the reactor under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then increased to the target range (e.g., 1500 psi), and the temperature is raised to approximately 100-150 °C.

-

Reaction Monitoring: The reaction is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling and careful venting of the excess hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 3-Chloro-2,2-dimethylpropan-1-amine.

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free amine with hydrochloric acid.

Reaction:

(CH₃)₂C(CH₂Cl)CH₂NH₂ + HCl → [(CH₃)₂C(CH₂Cl)CH₂NH₃]⁺Cl⁻

Protocol:

-

The crude 3-Chloro-2,2-dimethylpropan-1-amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise with stirring.

-

The 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride will precipitate as a solid.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds.[1] Its bifunctional nature, containing both a reactive chloro group and a primary amine, makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory guidelines, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) with several key hazard statements.

Table 1: GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3] |

Some suppliers also include the following, indicating a higher degree of caution is warranted:

-

H311 : Toxic in contact with skin.[4]

-

H314 : Causes severe skin burns and eye damage.[4]

-

H331 : Toxic if inhaled.[4]

The hydrochloride salt is a white to off-white solid, which can exist as a fine powder.[5] This physical form presents a significant risk of inadvertent inhalation or dust formation, which can lead to respiratory irritation.[2] The primary amine and alkyl chloride functionalities contribute to its irritant and corrosive properties.

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant and corrosive properties of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride stem from its chemical reactivity. The primary amine is basic and can disrupt the physiological pH of tissues, leading to irritation and burns. The alkyl chloride can act as an alkylating agent, potentially reacting with biological nucleophiles like proteins and DNA, which is the underlying reason for its toxic and irritant effects. This reactivity underscores the importance of preventing direct contact.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a hierarchical approach, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work with 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, including weighing and solution preparation, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is mandatory to prevent the inhalation of dust or aerosols.[2] The fume hood provides a physical barrier and actively removes airborne contaminants from the user's breathing zone. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

-

Hand Protection: Compatible, chemical-resistant gloves are required.[4] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use.[2] Employ proper glove removal technique to avoid contaminating the skin.[2]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical safety goggles are strongly recommended.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are advisable.[4] Protective boots may be necessary depending on the scale of the operation.[4]

-

Respiratory Protection: If work cannot be conducted in a fume hood, or if there is a risk of generating significant dust, a government-approved respirator with a particulate filter is necessary.[4]

The following diagram illustrates the logical flow for selecting appropriate safety measures.

Caption: Workflow for selecting safety controls.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents and maintain the chemical's integrity.

Handling

-

Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Have the Safety Data Sheet (SDS) readily available.

-

Weighing and Transfer: Conduct all transfers of solid material within a fume hood to contain any dust. Use tools (spatulas, etc.) that will not generate static electricity.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] The recommended storage temperature is often room temperature.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7] The amine functionality can react exothermically with acids, and the alkyl halide can be reactive towards bases.

-

Security: Store in a locked cabinet or area with restricted access.[4]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Spill Response

In the event of a spill, the following protocol should be initiated.

Caption: Step-by-step spill response protocol.

For a small spill, use an inert absorbent material like vermiculite or sand. Avoid creating dust.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] After the material is collected, decontaminate the area with a suitable solvent (e.g., water, followed by a detergent solution), and ventilate the area.

Disposal Considerations

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride and any contaminated materials must be disposed of as hazardous waste.[7] Do not allow the material to enter drains or waterways.[2] All disposal must be in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Physical and Chemical Properties

A summary of key physical and chemical properties is provided below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃Cl₂N | [5][6][8] |

| Molecular Weight | 158.07 g/mol | [5][6][8] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 187-190 °C | [1] |

| Solubility | Soluble in water | [1] |

Conclusion

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a valuable research chemical, but its potential hazards demand respect and careful handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and informed approach to safety is paramount to ensuring a secure research environment for all personnel.

References

-

Enamine. Safety Data Sheet.

-

Chemsrc. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

-

Thermo Fisher Scientific. Safety Data Sheet: 3-Dimethylaminopropyl chloride hydrochloride.

-

PharmaCompass. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride.

-

Central Drug House (P) Ltd. 3-DIMETHYL AMINOPROPYL CHLORIDE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET.

-

Thermo Fisher Scientific. Safety Data Sheet: Dimethylamine hydrochloride.

-

ChemScene. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

-

MedChemExpress. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Safety Data Sheet.

-

MedChemExpress. Certificate of Analysis: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Sources

- 1. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-chloro-N,N-dimethylpropane-1-amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to the Hygroscopicity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

Abstract

The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its stability, processability, and the performance of its final dosage form.[1] This technical guide provides a comprehensive framework for the characterization of the hygroscopicity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, a key chemical intermediate. In the absence of publicly available experimental data for this specific molecule, this document serves as a first-principles guide, outlining the necessary experimental protocols and the scientific rationale behind them. We present detailed methodologies for determining the initial water content by Karl Fischer titration and for characterizing moisture sorption behavior using Dynamic Vapor Sorption (DVS). Furthermore, this guide provides a system for classifying the compound's hygroscopicity according to European Pharmacopoeia standards and discusses the significant implications of these findings for drug development, including formulation strategies, manufacturing controls, and packaging selection.

The Critical Role of Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the intrinsic property of a substance to attract and hold water molecules from the surrounding environment, a phenomenon driven by either absorption or adsorption.[2][3] For pharmaceutical solids, the amount of sorbed moisture can have significant and often detrimental effects on the API's physical and chemical stability.[1][4] Uncontrolled moisture uptake can lead to:

-

Physical Changes: Deliquescence, caking, agglomeration, and alterations in powder flowability, which can severely impact manufacturing processes like blending and tablet compression.[]

-

Chemical Degradation: Hydrolysis is a common degradation pathway for moisture-sensitive compounds, leading to a loss of potency and the formation of potentially harmful impurities.

-

Solid-State Transformations: Moisture can induce changes in the crystalline form (polmorphism) or trigger a conversion from a more stable crystalline state to a less stable amorphous or hydrated form, impacting solubility and bioavailability.

Therefore, a thorough investigation of hygroscopicity is not merely a characterization step but a cornerstone of risk mitigation in drug development.[1] It provides the foundational data required to establish appropriate handling, storage, and packaging conditions, ensuring product quality and shelf-life.[]

Physicochemical Profile of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride

A comprehensive literature search did not yield specific experimental data on the hygroscopicity of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. While data exists for related isomers like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, it is crucial to recognize that even minor structural changes, such as the placement of methyl groups, can significantly alter a molecule's crystal packing and, consequently, its interaction with water vapor.

The structure of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, featuring a primary amine hydrochloride salt, suggests a potential for hydrogen bonding with water molecules. Amine hydrochloride salts are ionic and often crystalline, which may confer a degree of stability; however, the presence of polar functional groups necessitates a formal experimental evaluation. The lack of public data underscores the importance of the protocols detailed herein.

Experimental Strategy for Hygroscopicity Assessment

A robust evaluation of hygroscopicity involves a multi-step approach, beginning with the quantification of initial water content and followed by a dynamic assessment of moisture uptake under varying humidity conditions.

Methodology:

-

Sample Preparation: Place 5-10 mg of the API onto the DVS sample pan. An accurate initial mass is recorded by the instrument's microbalance.

-

Experimental Conditions:

-

Sorption/Desorption Profile:

-

Adsorption Phase: Increase the RH in steps of 10%, from 0% to 90% RH.

-

Equilibrium Criterion: At each RH step, the sample mass is allowed to equilibrate. A typical criterion is a mass change of less than 0.002% per minute over a 10-minute period. This ensures that the data represents the true equilibrium state.

-

Desorption Phase: After reaching equilibrium at 90% RH, decrease the RH in the same 10% steps back down to 0% RH.

-

Second Adsorption (Optional): A second adsorption cycle can be run to investigate any irreversible changes (e.g., crystallization of amorphous content) that may have occurred during the first cycle.

-

-

Data Collection: The instrument software plots the percentage change in mass versus the target RH, generating a moisture sorption-desorption isotherm.

Data Interpretation and Classification

Hygroscopicity Classification

The primary output for classification is the percentage of water uptake at a specific condition. According to the European Pharmacopoeia (Ph. Eur.), the hygroscopicity of a substance is classified based on its mass increase after being stored at 25°C and 80% relative humidity for 24 hours. [2][3][6]The DVS data at the 80% RH step provides a direct and more accurate measure for this classification.

| Hygroscopicity Classification | Mass Increase (% w/w) at 25°C / 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Absorbs sufficient water to form a liquid |

| Table 1: European Pharmacopoeia Hygroscopicity Classification.[2][3][7] |

Isotherm Analysis

The full DVS isotherm provides deeper insights beyond a simple classification:

-

Type of Isotherm: The shape of the curve can indicate the mechanism of water sorption (e.g., surface adsorption vs. bulk absorption).

-

Hysteresis: A difference between the sorption and desorption curves (hysteresis) can suggest physical changes in the material, such as the formation of a hydrate or capillary condensation in a porous material.

-

Critical Points: A sharp, sudden increase in water uptake at a specific RH may indicate a deliquescence point or a phase transition from a crystalline to an amorphous form. Conversely, a sudden mass loss during desorption can indicate crystallization.

Implications for Drug Development

The hygroscopicity classification of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride will directly dictate subsequent development activities:

-

Slightly Hygroscopic:

-

Handling: Standard laboratory conditions are likely acceptable, but prolonged exposure to high humidity should be avoided.

-

Formulation: Offers wide flexibility in formulation, including wet granulation processes.

-

Packaging: Standard packaging, such as HDPE bottles with desiccant, is likely sufficient.

-

-

Hygroscopic or Very Hygroscopic:

-

Handling: Requires strictly controlled low-humidity environments (e.g., glove boxes) for all weighing and processing steps to prevent physical changes and ensure accurate dosing.

-

Formulation: Dry granulation or direct compression would be strongly preferred over aqueous-based wet granulation. Excipients should be selected for their low hygroscopicity.

-

Packaging: High-barrier packaging is mandatory. This may include aluminum/aluminum blisters or glass bottles with tight seals to prevent moisture ingress over the product's shelf life.

-

Conclusion

While specific hygroscopicity data for 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is not currently in the public domain, a robust and scientifically sound characterization is achievable through the systematic application of established analytical techniques. The protocols for Karl Fischer titration and Dynamic Vapor Sorption detailed in this guide provide a comprehensive pathway to not only classify the material's hygroscopicity according to regulatory standards but also to gain critical insights into its solid-state stability in the presence of moisture. The resulting data is indispensable for guiding formulation design, defining manufacturing processes, and selecting appropriate packaging, ultimately ensuring the development of a safe, stable, and efficacious drug product.

References

-

Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available at: [Link]

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Available at: [Link]

-

Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348-358. Available at: [Link]

-

Scribd. (n.d.). Hygroscopicity and Solubility Methods | PDF. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

-

Semantic Scholar. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Available at: [Link]

-

European Pharmacopoeia. (n.d.). 5.11. characters section in monographs. Available at: [Link]

- Google Patents. (n.d.). US7452848B2 - Amine-based gas hydrate inhibitors.

-

YouTube. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. researchgate.net [researchgate.net]

- 6. uspbpep.com [uspbpep.com]

- 7. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

An In-depth Technical Guide to the Thermal Decomposition of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the thermal decomposition of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal stability and degradation pathways of this compound. This document will delve into the theoretical underpinnings of its decomposition, present robust experimental protocols for its analysis, and discuss the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a substituted alkylamine hydrochloride, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The thermal stability of such intermediates is a critical parameter that influences various aspects of drug development, including synthesis, purification, formulation, and storage. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring the safety, efficacy, and quality of the final drug product.

This guide will provide a detailed examination of the thermal decomposition of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, leveraging established analytical techniques to elucidate its degradation profile. Due to the limited publicly available data on this specific molecule, this guide will draw parallels with the closely related and structurally similar compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (DMPC), to infer and predict its thermal behavior.

Predicted Thermal Decomposition Pathway

The thermal decomposition of alkylammonium halides can proceed through several pathways. For 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride, the most probable primary decomposition route involves the liberation of hydrogen chloride gas and the formation of the corresponding free amine, 3-chloro-2,2-dimethylpropan-1-amine. This is a common decomposition pattern for amine hydrochlorides.

Further heating of the free amine could lead to subsequent fragmentation. A plausible secondary decomposition pathway involves an intramolecular cyclization to form 3,3-dimethylazetidine, with the elimination of hydrogen chloride. Alternatively, fragmentation of the carbon backbone could occur at higher temperatures.

Caption: Predicted thermal decomposition pathway of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Analytical Methodology for Assessing Thermal Stability

The primary techniques for evaluating the thermal stability of pharmaceutical compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a comprehensive understanding of the decomposition process, including the identification of evolved gases, can be achieved.[3]

Experimental Workflow

A systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates the key steps in the thermal analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Caption: Experimental workflow for the thermal analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the thermal analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.[4]

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 500 °C.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Create a pinhole in the lid to allow for the escape of any evolved gases.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 350 °C.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic and exothermic events, such as melting and decomposition, and determine the corresponding peak temperatures and enthalpy changes.

Data Interpretation and Expected Results

The thermal analysis of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is expected to yield data that can be summarized and interpreted as follows.

Thermogravimetric Analysis (TGA)

The TGA curve will likely show a multi-step decomposition profile.

-

Step 1: A significant mass loss corresponding to the liberation of hydrogen chloride. The theoretical mass loss for this step can be calculated and compared to the experimental value.

-

Subsequent Steps: Further mass loss at higher temperatures, corresponding to the decomposition of the free amine.

Differential Scanning Calorimetry (DSC)

The DSC thermogram is expected to show:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting point of the compound. For the related compound, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, the melting point is reported to be in the range of 187-190 °C.[5][6]

-

Decomposition Events: Broad endothermic or exothermic peaks following the melting point, indicating the energy changes associated with the decomposition reactions.

Quantitative Data Summary

The expected quantitative data from the thermal analysis can be summarized in the following table:

| Parameter | Expected Value/Range | Analytical Technique |

| Melting Point (Tm) | ~180-200 °C | DSC |

| Onset of Decomposition (Tonset) | > 200 °C | TGA |

| Mass Loss (Step 1) | Corresponds to HCl loss | TGA |

| Enthalpy of Fusion (ΔHf) | To be determined | DSC |

| Enthalpy of Decomposition (ΔHd) | To be determined | DSC |

Safety Considerations

3-Chloro-2,2-dimethylpropan-1-amine hydrochloride and its decomposition products may be hazardous. The hydrochloride salt itself is likely to be an irritant.[7] The thermal decomposition will evolve hydrogen chloride gas, which is corrosive and toxic upon inhalation. Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a comprehensive framework for understanding and analyzing the thermal decomposition of 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride. By employing the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the thermal stability and degradation profile of this important pharmaceutical intermediate. The predicted decomposition pathway and expected results serve as a valuable reference for interpreting the experimental data. A thorough characterization of the thermal properties of this compound is essential for ensuring the development of safe, stable, and effective pharmaceutical products.

References

- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). Google Scholar.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Google Scholar.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Google Scholar.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024).

- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.

- 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (n.d.). Google Scholar.

- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride-SDS. (2025). MedChemExpress.

- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. (2025). Chemsrc.

- Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. (n.d.).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 3. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.tno.nl [publications.tno.nl]

- 5. nbinno.com [nbinno.com]

- 6. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Synthesis of 3-Chloro-2,2-dimethylpropan-1-amine Hydrochloride: An Application and Protocol Guide